molecular formula C16H14ClNO3 B5222906 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

Cat. No.: B5222906
M. Wt: 303.74 g/mol
InChI Key: QEVZJOOFVAMXKO-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)formamido]-3-phenylpropanoic acid is a chiral phenylpropanoic acid derivative designed for research applications . This compound is structurally characterized by a 3-phenylpropanoic acid backbone substituted with a 4-chlorobenzamido group at the second carbon . The phenylpropanoic acid scaffold is a significant moiety in organic and medicinal chemistry, often utilized in the synthesis of flavors, fragrances, and pharmaceutical intermediates . The specific incorporation of the 4-chlorophenyl group enhances the molecule's potential as a building block for developing more complex structures and probing biological interactions, particularly in the design of enzyme inhibitors. Researchers can employ this compound in various fields, including as a key intermediate in organic synthesis, a precursor for the development of potential pharmacologically active molecules, or as a standard in analytical method development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVZJOOFVAMXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385075
Record name 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59490-33-4
Record name 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylpropanoic acid backbone with a formamido group and a chlorophenyl substituent. Its chemical structure can be represented as follows:

C16H16ClNO2\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits antimicrobial properties. In a study assessing its minimum inhibitory concentration (MIC) against various bacterial strains, the compound demonstrated effective inhibition at concentrations ranging from 35 to 45 ppm. This suggests potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines, with IC50 values ranging from 138 to 265 μg/mL. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

The biological activity of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with cellular receptors could lead to changes in gene expression related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of phenylpropanoic acids, including 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested on several cancer cell lines, including breast and colon cancer cells. The findings suggested that it effectively induces cell cycle arrest and apoptosis through mitochondrial pathways, enhancing its profile as a potential anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (ppm)IC50 (μg/mL)Mechanism
2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acidStructure35 - 45138 - 265Enzyme inhibition
PhenylbutazoneStructure50 - 60200 - 300COX inhibition
IbuprofenStructure40 - 50150 - 250COX inhibition

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, similar to other aryl propionic acid derivatives like ibuprofen. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is of particular interest for developing new anti-inflammatory drugs.

2. Enzyme Inhibition Studies

  • METTL3 Inhibition : Recent studies have explored the role of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid as an inhibitor of the METTL3 enzyme, which is involved in RNA methylation processes critical for various cancers, including acute myeloid leukemia (AML). The inhibition of METTL3 has shown promise in controlling cell proliferation in cancerous cells .

3. Antimicrobial Activity

  • The compound has been evaluated for its antimicrobial properties, indicating potential applications in developing new antibiotics or antimicrobial agents. Research suggests that modifications to the structure can enhance its efficacy against resistant bacterial strains.

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers synthesized derivatives of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid to evaluate their anti-inflammatory effects in vitro. The results indicated that certain derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in cell cultures.

Case Study 2: Cancer Treatment

A study investigated the effects of this compound on AML cell lines. By targeting the METTL3 enzyme, the compound demonstrated a reduction in cell viability and proliferation rates. This suggests its potential as a therapeutic agent in leukemia treatment.

Industrial Applications

1. Pharmaceutical Development
The unique properties of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid make it a valuable intermediate in pharmaceutical synthesis. Its ability to modify biological pathways can lead to the development of novel drugs targeting specific diseases.

2. Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, making it useful in creating diverse chemical products.

Comparison with Similar Compounds

(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic Acid

  • Structure : Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety.
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine. Structural studies via X-ray crystallography highlight its chiral configuration, which could influence receptor binding specificity .
  • Applications : Fluorinated analogs are often prioritized in drug development due to improved pharmacokinetic profiles.

(2R)-2-[(3-Chloro-6-fluoro-1-benzothiophen-2-yl)formamido]-3-phenylpropanoic Acid (TLR3-IN-1)

  • Structure : Incorporates a benzothiophene ring with chloro and fluoro substituents instead of a simple phenyl group.
  • This modification is critical for its role as a selective TLR3 signaling inhibitor .
  • Applications : Investigated for antiviral and anticancer therapies due to TLR3 modulation.

2-[(4-Chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic Acid

  • Structure : Substitutes the phenyl group at position 3 with an indole ring.

Substituent Effects on Physicochemical Properties

2-(4-Chlorophenyl)-3-phenylpropanoic Acid

  • Structure: Lacks the formamido group, simplifying the backbone to a propanoic acid with dual phenyl rings.
  • Key Differences : Absence of the formamido linker reduces molecular weight (260.72 g/mol vs. ~300–350 g/mol for formamido derivatives) and lipophilicity (density: 1.26 g/cm³; boiling point: 374.8°C). This likely diminishes target-specific interactions but improves thermal stability .

N-(2-Chlorophenyl)-1-(4-chlorophenyl)formamido 3-(2-nitrophenyl)propanoate

  • Structure: Introduces a nitro group on the phenylpropanoate moiety.

2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic Acid

  • Structure: Replaces the formamido group with a phenoxy and dimethylamino substituent.
  • Key Differences: The dimethylamino group introduces basicity, altering solubility (pH-dependent ionization) and membrane permeability. The phenoxy group may confer antioxidant properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-[(4-Chlorophenyl)formamido]-3-phenylpropanoic acid C₁₆H₁₃ClNO₃ ~300–310 (estimated) 4-Chlorophenyl, formamido Discontinued; structural analog studies
(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid C₁₆H₁₃FNO₃ 301.28 4-Fluorophenyl, formamido Chiral crystallization; improved PK
TLR3-IN-1 C₁₉H₁₄ClFNO₃S 393.83 Benzothiophene, chloro, fluoro TLR3 inhibition; antiviral activity
2-(4-Chlorophenyl)-3-phenylpropanoic acid C₁₅H₁₃ClO₂ 260.72 Dual phenyl, no formamido High thermal stability (BP: 374.8°C)
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid C₁₁H₁₄ClNO₃ 255.69 Phenoxy, dimethylamino pH-dependent solubility; antioxidant

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